Calcium bicarbonate

Description

Properties

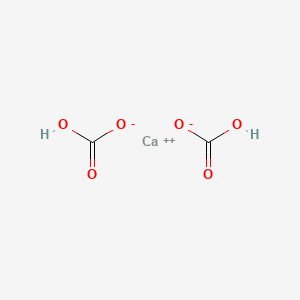

IUPAC Name |

calcium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Ca/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWPZUCBCARRDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893964 | |

| Record name | Calcium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3983-19-5 | |

| Record name | Calcium bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003983195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | calcium;hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PRA4BLM2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Crystalline Calcium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

For over two centuries, the isolation of crystalline calcium bicarbonate (Ca(HCO₃)₂) has been an elusive goal in chemistry.[1] Despite its hypothesized existence and critical role in both geochemical and biological processes, all attempts to synthesize this compound in a stable, crystalline form have historically resulted in its decomposition to calcium carbonate.[1][2] However, recent breakthroughs have enabled the first-ever synthesis and characterization of crystalline Ca(HCO₃)₂, opening new avenues for research in materials science, carbon capture, and potentially, drug delivery.[3][4] This technical guide provides an in-depth overview of the synthesis of crystalline calcium bicarbonate, detailing the experimental protocols, quantitative data, and the underlying chemical principles of this novel process.

The challenge in isolating Ca(HCO₃)₂ has been attributed to the instability of the calcium-bicarbonate ion pairing in aqueous environments.[1] The polarization of the bicarbonate ion by water molecules destabilizes the hydroxyl group, favoring deprotonation and the subsequent formation of the more stable calcium carbonate.[1][2] The successful synthesis hinges on modifying the chemical environment to enhance the stability of bicarbonate ions, primarily by utilizing a low-polarity solvent system.[1]

Experimental Protocol: Synthesis in a Non-Aqueous Environment

The pioneering method for synthesizing crystalline calcium bicarbonate involves a solvent-based approach in a controlled, water-free environment.[1] This procedure circumvents the destabilizing effect of water, allowing for the direct bonding of calcium and bicarbonate ions.

Materials and Equipment:

-

Anhydrous ethanol (B145695) (solvent)

-

Calcium chloride dihydrate (CaCl₂·2H₂O) (calcium source)

-

Ammonia (basicity control)

-

Carbon dioxide (gas)

-

Schlenk line or glovebox for inert atmosphere

-

Gas flow controllers

-

Centrifuge

-

Infrared (IR) Spectrometer

-

X-ray Diffractometer (XRD)

Procedure:

-

Preparation of Ethanolic Calcium Chloride Solution: A solution of 6.8 mM calcium chloride dihydrate is prepared by dissolving it in anhydrous ethanol. The basicity of the solution is carefully controlled.[1]

-

Introduction of Carbon Dioxide: Carbon dioxide gas is bubbled through the ethanolic calcium chloride solution.[1]

-

Precipitation: The introduction of CO₂ into the basic ethanolic solution leads to the formation of a white precipitate of calcium bicarbonate.[1]

-

Isolation: The resulting solid is isolated by centrifugation or filtration.[5]

-

Drying: The solvent is removed through volatilization to yield crystalline calcium bicarbonate powder.[5]

This same strategy has been successfully extended to synthesize crystalline strontium bicarbonate (Sr(HCO₃)₂) and barium bicarbonate (Ba(HCO₃)₂).[1][3]

Characterization and Quantitative Data

The synthesized crystalline calcium bicarbonate has been thoroughly characterized using various analytical techniques to confirm its structure and composition.

| Property | Value / Description | Technique |

| Chemical Formula | Ca(HCO₃)₂ | IR and XRD Spectra Analysis[1][3] |

| Crystal Structure | Rhombohedral, identical to calcite[1][6] | 3D Electron Diffraction[1] |

| Purity | At least 95%[5] | |

| Ca-O Bond Distances | 2.27 to 2.56 Å | X-ray Diffraction[3] |

| C-O Bond Distances | 1.25 to 1.44 Å | X-ray Diffraction[3] |

| Theoretical Ca-O Distances | 2.30 to 2.50 Å | Density Functional Theory (DFT) Calculations[1] |

| Theoretical C-O Distances | 1.24 to 1.38 Å | Density Functional Theory (DFT) Calculations[1] |

| Average O-H Bond Covalency | 0.58 | Quantum Chemical Calculations[1] |

| Fractional Free Volume | 54.6% | cRED and XRD data[1] |

| Weight Loss (Ca(HCO₃)₂ to CaCO₃) | Experimental: 61%, Theoretical: 62% | Thermogravimetric Analysis[3] |

| Weight Loss (CaCO₃ to CaO) | Experimental: 36%, Theoretical: 35% | Thermogravimetric Analysis[3] |

Reaction Mechanism and Stability

The key to successfully synthesizing crystalline calcium bicarbonate lies in understanding and controlling the stability of the metal-bicarbonate bond.

Destabilization in Aqueous Environments:

In the presence of a high-polarity medium like water, the calcium-bonded bicarbonate ions become polarized.[1] This polarization increases the instability of the O-H bond in the bicarbonate ion, leading to deprotonation and the formation of carbonate ions, which then precipitate as calcium carbonate.[3]

Stabilization in Low-Polarity Environments:

By using a low-polarity solvent such as ethanol, the polarization of the bicarbonate ion is minimized.[1] This stabilization of the calcium-bicarbonate ion pairing is a prerequisite for the crystallization of Ca(HCO₃)₂.[1] Quantum chemical calculations have shown that the calcium-bicarbonate bonding is relatively stable in the solid state under these water-free conditions.[3]

Logical Relationship for Synthesis Success

Caption: Influence of solvent polarity on the synthesis outcome of calcium bicarbonate.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of crystalline calcium bicarbonate.

Caption: Experimental workflow for the synthesis of crystalline calcium bicarbonate.

Conclusion and Future Outlook

The successful synthesis of crystalline calcium bicarbonate marks a significant milestone in inorganic chemistry.[2][7] The developed protocol, centered on the use of a low-polarity solvent, provides a reproducible method for obtaining this previously inaccessible material. The porous nature of the crystalline structure may offer novel applications in areas such as host-guest chemistry and CO₂ mineralization.[1][3] For drug development professionals, the ability to synthesize and stabilize bicarbonates of multivalent metals could inspire new research into drug delivery systems and formulations, particularly for pH-sensitive applications. Further investigation into the properties and potential applications of this novel crystalline material is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dawnscientific.com [dawnscientific.com]

- 5. CN109516487B - A kind of method for preparing calcium bicarbonate powder by solvent method - Google Patents [patents.google.com]

- 6. Synthesis of Crystalline Calcium Bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Synthesis of Crystalline Calcium Bicarbonate - American Chemical Society - Figshare [acs.figshare.com]

"calcium bicarbonate chemical formula and structure"

An In-depth Technical Guide to Calcium Bicarbonate: Chemical Formula, Structure, and Scientific Significance

Executive Summary

Calcium bicarbonate, with the chemical formula Ca(HCO₃)₂, is a compound of significant interest in chemistry, geology, and biology. Primarily existing in aqueous solutions, it plays a crucial role in water hardness, the formation of cave speleothems, and physiological buffering systems. For decades, it was understood that calcium bicarbonate could not exist as a stable solid under ambient conditions. However, recent advancements have reported the successful synthesis and characterization of its crystalline form, opening new avenues for research. This guide provides a comprehensive overview of the chemical formula, structure, properties, and synthesis of calcium bicarbonate. It further delves into its emerging role in cellular signaling pathways, particularly in mitochondrial bioenergetics, and explores its potential applications in drug development, offering a technical resource for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Identity and Structure

Chemical Formula

The chemical formula for calcium bicarbonate, also known as calcium hydrogen carbonate, is Ca(HCO₃)₂ .[1][2] This formula indicates that the compound consists of one calcium cation (Ca²⁺) and two bicarbonate anions (HCO₃⁻).[3]

Structure in Aqueous Solution

Calcium bicarbonate is famously unstable as a solid and is typically encountered only in aqueous solutions.[1][4] In water, it exists as dissociated ions: a central calcium ion (Ca²⁺) and two surrounding bicarbonate ions (HCO₃⁻). The system is in a dynamic equilibrium with dissolved carbon dioxide (CO₂), carbonate ions (CO₃²⁻), and carbonic acid (H₂CO₃).[1][5] The relative concentrations of these species are highly dependent on the pH of the solution, with the bicarbonate ion being the predominant form in fresh water within a pH range of 6.36 to 10.25.[1][5]

The equilibrium can be represented as follows: CaCO₃(s) + CO₂(aq) + H₂O(l) ⇌ Ca(HCO₃)₂(aq) ⇌ Ca²⁺(aq) + 2HCO₃⁻(aq)

Crystalline Structure

For over two centuries, attempts to isolate solid calcium bicarbonate were unsuccessful, as evaporation of its aqueous solution invariably leads to its decomposition into calcium carbonate (CaCO₃), water (H₂O), and carbon dioxide (CO₂).[5][6] However, a recent study has reported the first-ever synthesis of crystalline Ca(HCO₃)₂.[6][7] This breakthrough was achieved by modifying the bonding environment to enhance the stability of the bicarbonate ions. The study determined that Ca(HCO₃)₂ crystals possess a rhombohedral crystal structure, identical to that of calcite (a common polymorph of calcium carbonate).[6][7] This discovery provides fundamental new insights into metal-bicarbonate interactions.[6]

Physicochemical Properties

The properties of calcium bicarbonate are primarily described in the context of its aqueous solution due to the instability of the solid form.

Stability and Decomposition

Calcium bicarbonate is thermally unstable.[8][9] Heating an aqueous solution of calcium bicarbonate reverses its formation reaction, causing the precipitation of solid calcium carbonate. This process is responsible for the formation of stalactites and stalagmites in caves and the buildup of limescale in pipes (B44673) and boilers.[5]

The decomposition reaction is: Ca(HCO₃)₂(aq) → CaCO₃(s) + H₂O(l) + CO₂(g)[5]

Quantitative Data

A summary of the key quantitative data for calcium bicarbonate is presented below.

| Property | Value | Source(s) |

| Molar Mass | 162.11464 g/mol | [1] |

| Appearance | Exists only in aqueous solution; recently synthesized as a crystalline solid | [1] |

| Solubility in water | 16.1 g/100 mL (at 0 °C) | [1] |

| 16.6 g/100 mL (at 20 °C) | [1][10] | |

| 18.4 g/100 mL (at 100 °C) | [1] |

Note: The solubility of calcium bicarbonate is unusually retrograde with respect to CO₂ pressure but increases with lower water temperatures. The high-temperature solubility value has been questioned as it may not fully account for the required partial pressure of CO₂.[11][12]

Experimental Protocols and Synthesis

The preparation of calcium bicarbonate is primarily performed in situ for immediate use in laboratory or industrial settings.

Synthesis of Aqueous Calcium Bicarbonate

This is the most common method for preparing a solution of calcium bicarbonate.

-

Principle : This method relies on the reaction of a calcium carbonate suspension with an excess of carbon dioxide, which forms soluble calcium bicarbonate.[4][8]

-

Materials :

-

Calcium Carbonate (CaCO₃) powder

-

Distilled or deionized water

-

Source of Carbon Dioxide (CO₂) gas (e.g., a gas cylinder or dry ice)

-

-

Procedure :

-

Create a suspension of calcium carbonate in water in a suitable reaction vessel (e.g., a beaker or flask).

-

Bubble CO₂ gas continuously through the suspension with constant stirring.

-

Continue the process until the solid calcium carbonate powder completely dissolves, indicating its conversion to soluble calcium bicarbonate. The solution should become clear.

-

The resulting solution must be kept cool and in a sealed container to prevent CO₂ from escaping, which would cause the equilibrium to shift and CaCO₃ to precipitate.[1]

-

Patented Solvent-Based Synthesis of Powder

A patented method describes a novel approach to synthesizing calcium bicarbonate powder with high purity.[13]

-

Principle : The synthesis is performed in a non-aqueous solvent with a low relative dielectric constant, which stabilizes the calcium bicarbonate and allows for its precipitation.

-

Procedure Outline :

-

A calcium salt is dissolved in a solvent with a relative dielectric constant below 50 to create "Solution A".[13]

-

An alkaline substance is dissolved in a similar solvent to create "Solution B".[13]

-

Solutions A and B are mixed, and carbon dioxide gas is introduced into the mixture.

-

A white precipitate of calcium bicarbonate forms, which is then isolated via centrifugation or filtration.

-

The remaining solvent is volatilized to yield calcium bicarbonate powder with a reported purity of at least 95%.[13]

-

Biological Significance and Drug Development Applications

While often viewed through a geological or chemical lens, the components of calcium bicarbonate—calcium and bicarbonate ions—are pivotal in biology and medicine.

Role in Mitochondrial Bioenergetics: A Signaling Pathway

Recent research has uncovered a critical signaling pathway in cardiac ventricular myocytes where bicarbonate and calcium work in concert to match mitochondrial ATP production with cellular energy demand.[14][15] This is a significant finding for understanding cellular metabolism and for potential therapeutic intervention.

-

Mechanism :

-

CO₂, a metabolic waste product from nutrient oxidation, is generated in the mitochondrial matrix.[16][17]

-

CO₂ rapidly diffuses across the inner mitochondrial membrane into the intermembrane space (IMS).

-

In the IMS, the enzyme carbonic anhydrase facilitates the conversion of CO₂ to bicarbonate (HCO₃⁻).[15]

-

Bicarbonate acts as a signaling molecule, activating soluble adenylyl cyclase (sAC) located within the IMS.[17]

-

Activated sAC generates cyclic AMP (cAMP) in the IMS.[14]

-

cAMP then activates EPAC1 (Exchange Protein directly Activated by cAMP), which in turn activates Rap1 (Ras-related protein 1).[16]

-

This signaling cascade ultimately upregulates the machinery of ATP production.[14][15]

-

This bicarbonate-driven pathway operates independently of, yet in conjunction with, the well-established calcium-dependent regulation of mitochondrial function, providing a more complete picture of cellular energy management.[15][16]

Potential Applications in Drug Development

The direct use of calcium bicarbonate in pharmaceuticals is limited by its instability. However, related compounds and concepts hold promise.

-

Prodrug and Delivery Systems : Calcium carbonate is extensively studied as a biocompatible and biodegradable carrier for controlled drug release.[18][19][20] It is stable at physiological pH (~7.4) but dissolves in the acidic microenvironments of tumors or lysosomes, making it an ideal pH-responsive delivery vehicle for anticancer drugs.[19][20]

-

Nutritional Supplementation : A patent describes a method for delivering both calcium and bicarbonate to the bloodstream by using an enteric-coated calcium carbonate tablet.[21] The coating protects the tablet from stomach acid, allowing it to dissolve in the intestines. Once absorbed, the calcium carbonate reacts with carbonic acid in the blood to form calcium bicarbonate, thereby supplementing both essential ions.[21] This could be beneficial for conditions like osteoporosis and acidosis.[21]

Conclusion

Calcium bicarbonate, long understood as a transient species confined to aqueous solutions, is re-emerging as a compound of significant scientific interest. Its fundamental chemical properties dictate its major roles in environmental and geological processes. The recent landmark synthesis of its crystalline form challenges long-held assumptions and provides a new basis for materials science. For researchers in the life sciences and drug development, the distinct roles of its constituent ions, calcium and bicarbonate, in critical signaling pathways such as mitochondrial ATP regulation, present exciting new targets for therapeutic innovation. Future research will likely focus on harnessing the properties of this simple yet pivotal compound for applications ranging from advanced materials to novel drug delivery platforms.

References

- 1. Calcium bicarbonate - Sciencemadness Wiki [sciencemadness.org]

- 2. homework.study.com [homework.study.com]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. Calcium bicarbonate - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. calcium bicarbonate CAS#: 3983-19-5 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. quora.com [quora.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. CN109516487B - A kind of method for preparing calcium bicarbonate powder by solvent method - Google Patents [patents.google.com]

- 14. Calcium and bicarbonate signaling pathways have pivotal, resonating roles in matching ATP production to demand | eLife [elifesciences.org]

- 15. Calcium and bicarbonate signaling pathways have pivotal, resonating roles in matching ATP production to demand - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium and bicarbonate signaling pathways have pivotal, resonating roles in matching ATP production to demand | Sciety [sciety.org]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. mdpi.com [mdpi.com]

- 21. US8703210B1 - Adding calcium and bicarbonate to human blood - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Decomposition of Aqueous Calcium Bicarbonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous calcium bicarbonate [Ca(HCO₃)₂] is a metastable compound that exists only in solution and plays a crucial role in various natural and industrial processes, from the formation of speleothems in caves to the problematic scaling in pipelines and boilers.[1] This technical guide provides a comprehensive overview of the thermal decomposition of aqueous calcium bicarbonate, a process intrinsically linked to the precipitation of calcium carbonate (CaCO₃). The document elucidates the thermodynamics and kinetics of this process, details experimental protocols for its study, and presents the influential factors that govern the reaction pathways and resulting solid phases. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who encounter challenges related to calcium carbonate scaling and precipitation.

Introduction: The Nature of Aqueous Calcium Bicarbonate

Calcium bicarbonate is formed when water containing dissolved carbon dioxide reacts with calcium carbonate.[1] Unlike many other bicarbonate salts, solid calcium bicarbonate cannot be isolated from aqueous solutions; any attempt to do so by evaporation results in its decomposition back to calcium carbonate, water, and carbon dioxide.[2] The stability of aqueous calcium bicarbonate is dependent on a delicate equilibrium involving dissolved carbon dioxide, temperature, and pH.

The overall chemical equation for the thermal decomposition of aqueous calcium bicarbonate is:

Ca(HCO₃)₂(aq) → CaCO₃(s) + H₂O(l) + CO₂(g)

This process is of significant interest in various fields. In industrial settings, the precipitation of calcium carbonate from heated water containing calcium bicarbonate is a primary cause of scaling, which can impede heat transfer and fluid flow.[3][4] Conversely, in fields like paper conservation, solutions of calcium bicarbonate have been used to deacidify paper and provide an alkaline reserve of calcium carbonate.[5]

Thermodynamics of the CaCO₃-CO₂-H₂O System

The thermal decomposition of aqueous calcium bicarbonate is governed by the complex equilibria of the calcium carbonate-carbon dioxide-water system. The key reactions involved are:

-

CO₂(g) ⇌ CO₂(aq) (Henry's Law)

-

CO₂(aq) + H₂O(l) ⇌ H₂CO₃(aq) (Formation of carbonic acid)

-

H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq) (First dissociation of carbonic acid)

-

HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq) (Second dissociation of carbonic acid)

-

CaCO₃(s) ⇌ Ca²⁺(aq) + CO₃²⁻(aq) (Solubility of calcium carbonate)

An increase in temperature shifts these equilibria. Notably, the solubility of CO₂ in water decreases with increasing temperature, which leads to the outgassing of CO₂. According to Le Chatelier's principle, the reduction in dissolved CO₂ shifts the equilibria to the left, consuming H⁺ and causing the bicarbonate ions to dissociate into carbonate ions. This increase in carbonate ion concentration, coupled with the presence of calcium ions, leads to the supersaturation and subsequent precipitation of calcium carbonate.

The following diagram illustrates the key equilibria in the CaCO₃-CO₂-H₂O system.

Kinetics of Decomposition and Precipitation

The kinetics of the overall process are complex and are often studied as the kinetics of calcium carbonate precipitation, which is the rate-determining step in many practical scenarios. The process can be broken down into several stages:

-

Decomposition of Bicarbonate: As the temperature rises, the equilibrium shifts, leading to an increase in the concentration of carbonate ions.

-

Nucleation: Once a critical supersaturation of calcium carbonate is reached, nucleation begins. This can be either homogeneous (spontaneous formation of nuclei in the solution) or heterogeneous (formation of nuclei on existing surfaces or impurities).

-

Crystal Growth: Following nucleation, the crystals grow by the addition of calcium and carbonate ions from the solution.

The rate of calcium carbonate precipitation is influenced by several factors, including temperature, supersaturation, pH, pressure, and the presence of impurities.

Quantitative Kinetic Data

The following table summarizes kinetic parameters for calcium carbonate precipitation from aqueous solutions, which is the result of aqueous calcium bicarbonate decomposition. It is important to note that the literature on the direct decomposition kinetics of aqueous calcium bicarbonate is sparse; most studies focus on the subsequent precipitation of calcium carbonate.

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 164 - 225 kJ mol⁻¹ | Calcination under inert atmospheres | [6] |

| Activation Energy (Ea) | up to 1220 kJ mol⁻¹ | Calcination under CO₂ atmosphere | [7] |

| Effect of Temperature | Scaling process accelerated with increasing temperature from 80 to 150 °C. | Dynamic tube blocking apparatus | [3] |

| Effect of Pressure | Scaling time shortened by ~35% at 80°C and > 60% at 150°C when pressure increased from 500 to 5000 psi. | Dynamic tube blocking apparatus | [3] |

The following diagram illustrates the logical workflow of the thermal decomposition and precipitation process.

Experimental Protocols

Studying the thermal decomposition of aqueous calcium bicarbonate typically involves monitoring the precipitation of calcium carbonate. Below are outlines of common experimental methodologies.

Preparation of Stable Supersaturated Calcium Bicarbonate Solutions

Stable supersaturated solutions of calcium bicarbonate can be prepared by bubbling carbon dioxide through a suspension of calcium carbonate in deionized water at a low temperature (e.g., 4°C).[8] The resulting solution is then filtered to remove any undissolved calcium carbonate.

Dynamic Tube Blocking Test

This method is used to study scaling under flowing conditions and is particularly relevant for industrial applications.[3]

-

Apparatus: A capillary tubing through which the test solution is pumped. The pressure differential across the tubing is monitored.

-

Procedure:

-

The prepared calcium bicarbonate solution is pumped through the capillary tubing at a controlled flow rate and temperature.

-

As the solution is heated, calcium carbonate precipitates and forms a scale on the inner wall of the tubing.

-

The buildup of scale restricts the flow, leading to an increase in the pressure differential.

-

The time taken for the pressure differential to increase by a set amount is recorded as the scaling time.

-

-

Data Analysis: This method provides kinetic data on the rate of scaling under various conditions of temperature, pressure, and flow rate.

The following diagram illustrates the experimental workflow for a dynamic tube blocking test.

Isothermal Decomposition and Analysis

This method focuses on the decomposition under constant temperature conditions.

-

Apparatus: A temperature-controlled reaction vessel, a pH meter, and analytical equipment for measuring ion concentrations (e.g., titration, ICP-OES).

-

Procedure:

-

A known volume of the calcium bicarbonate solution is placed in the reaction vessel and brought to the desired temperature.

-

Samples of the solution are withdrawn at regular intervals.

-

The reaction is quenched in the samples (e.g., by acidification).

-

The concentrations of calcium and bicarbonate/carbonate are determined in each sample.

-

-

Data Analysis: The change in concentration over time is used to determine the rate of decomposition/precipitation.

Factors Influencing Decomposition and Precipitation

Several factors can influence the rate and nature of the calcium carbonate precipitate formed from the decomposition of aqueous calcium bicarbonate.

-

Temperature: As discussed, higher temperatures generally increase the rate of decomposition and precipitation.[3]

-

pH: The pH of the solution determines the relative concentrations of carbonic acid, bicarbonate, and carbonate. Higher pH values favor the formation of carbonate ions and thus promote precipitation.

-

Pressure: Increased pressure can increase the solubility of CO₂, which can inhibit the decomposition of bicarbonate. However, some studies have shown that at high temperatures, increased pressure can accelerate scaling kinetics through other mechanisms.[3]

-

Impurities: The presence of other ions, such as magnesium, can affect the crystal structure of the precipitated calcium carbonate, favoring the formation of aragonite or vaterite over the more stable calcite. Organic molecules can also act as inhibitors, slowing down the rate of precipitation.

Conclusion

The thermal decomposition of aqueous calcium bicarbonate is a complex process that is of great importance in a wide range of scientific and industrial contexts. While the compound itself is only stable in solution, its decomposition upon heating leads to the precipitation of calcium carbonate, a phenomenon with significant practical implications. Understanding the thermodynamics and kinetics of this process is crucial for predicting and controlling calcium carbonate scaling. This guide has provided a comprehensive overview of the current understanding of this topic, including the underlying chemical principles, kinetic data, experimental methodologies, and influencing factors. It is hoped that this document will serve as a valuable resource for professionals working in this area.

References

- 1. quora.com [quora.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The kinetics of carbonate scaling. Application for the prediction of downhole carbonate scaling (Journal Article) | ETDEWEB [osti.gov]

- 5. cool.culturalheritage.org [cool.culturalheritage.org]

- 6. mdpi.com [mdpi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of Calcium Bicarbonate Solutions

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium bicarbonate, Ca(HCO₃)₂, is a critical species in numerous natural and industrial processes, yet it does not exist as a stable, solid compound under standard conditions.[1][2] It exists exclusively in aqueous solutions as part of a dynamic equilibrium involving calcium ions (Ca²⁺), bicarbonate ions (HCO₃⁻), carbonate ions (CO₃²⁻), dissolved carbon dioxide (CO₂), and solid calcium carbonate (CaCO₃).[1][3] Understanding the thermodynamic properties of this system is paramount for applications ranging from geochemistry and industrial water treatment to pharmaceutical formulation and biomineralization. This guide provides a comprehensive overview of the calco-carbonic equilibrium, details the key thermodynamic parameters, outlines experimental protocols for their determination, and presents models used for predicting the behavior of these complex solutions.

The Calco-Carbonic Equilibrium: The Foundation of Calcium Bicarbonate Chemistry

The presence and concentration of calcium bicarbonate in solution are governed by a series of interconnected chemical equilibria, collectively known as the calco-carbonic equilibrium. The process begins when water containing dissolved carbon dioxide comes into contact with calcium carbonate-bearing minerals, such as limestone.[1] The dissolved CO₂ forms carbonic acid (H₂CO₃), a weak acid that then reacts with the insoluble CaCO₃ to form soluble calcium bicarbonate.[4]

The core reactions are as follows:

-

CO₂ Absorption: CO₂(g) ⇌ CO₂(aq)

-

Carbonic Acid Formation: CO₂(aq) + H₂O(l) ⇌ H₂CO₃(aq)[4]

-

First Dissociation of Carbonic Acid: H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq)

-

Second Dissociation of Carbonic Acid: HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq)

-

Calcium Carbonate Dissolution: CaCO₃(s) + H₂CO₃(aq) ⇌ Ca²⁺(aq) + 2HCO₃⁻(aq)[4]

This equilibrium is highly sensitive to changes in temperature, pH, and the partial pressure of carbon dioxide (Pco₂). For instance, an increase in temperature or a decrease in pressure will drive CO₂ out of the solution, shifting the equilibrium to the left and causing the precipitation of the much less soluble calcium carbonate.[4][5] This is the principle behind the formation of stalactites in caves and carbonate scale in pipes (B44673) and boilers.[1][6]

Thermodynamic Properties and Data

Direct thermodynamic data for solid Ca(HCO₃)₂ is unavailable due to its instability.[2] Therefore, the properties of the system are described by examining the equilibrium constants, solubility, and the thermodynamic functions (enthalpy, entropy, Gibbs free energy) of the relevant reactions.

Solubility

The solubility of "calcium bicarbonate" is more accurately described as the solubility of calcium carbonate in water containing dissolved CO₂. This solubility is highly dependent on temperature and the partial pressure of CO₂.[7] Reliable data is crucial for calibrating simulation models that predict scaling or dissolution.[7]

| Temperature (°C) | CO₂ Pressure (atm) | CaCO₃ Solubility (molality) | Reference |

| 25 | ~0.0003 (Air) | ~0.00015 | [8] |

| 25 | 1 | Varies significantly with model | [9] |

| 100 | 1 - 70 | Increases with pressure | [7] |

Note: Exact solubility values are complex and depend on the presence of other ions, requiring models like Pitzer for accurate prediction.

Enthalpy, Entropy, and Gibbs Free Energy

The spontaneity of calcium carbonate dissolution or precipitation is determined by the change in Gibbs free energy (ΔG) for the overall reaction, governed by the Gibbs-Helmholtz equation: ΔG = ΔH – TΔS .

For the decomposition of calcium carbonate (the reverse of the formation process in solution), the thermodynamic values are well-established.

| Thermodynamic Parameter | Value | Conditions | Reference |

| ΔH° (Standard Enthalpy Change) | +178 kJ/mol | For CaCO₃(s) → CaO(s) + CO₂(g) | [10][11] |

| ΔS° (Standard Entropy Change) | +160.4 J/K·mol | For CaCO₃(s) → CaO(s) + CO₂(g) | [11][12] |

| ΔGf° (Standard Gibbs Free Energy of Formation) | -1129.1 kJ/mol | For Calcite (CaCO₃) | [13] |

The positive ΔH indicates the decomposition is endothermic, and the positive ΔS shows an increase in disorder. At low temperatures, the ΔH term dominates, making ΔG positive and the reaction non-spontaneous. As temperature (T) increases, the TΔS term becomes more significant, eventually making ΔG negative and rendering the decomposition feasible.[11][12]

Activity Coefficients and Thermodynamic Modeling

In solutions with significant ionic concentrations, ion-ion interactions cause deviations from ideal behavior. Activity coefficients (γ) are used to correct molar concentrations (m) to effective concentrations, or activities (a), where a = γm .[14] For the complex electrolyte systems involving calcium bicarbonate, the Pitzer model is a widely used and rigorous framework for calculating activity coefficients.[15][16] The model uses a virial expansion of the excess Gibbs free energy to account for interactions between pairs and triplets of ions.[16]

Experimental Protocols for Property Determination

Determining the thermodynamic parameters of the calcium bicarbonate system requires precise experimental control and specialized equipment.

Protocol: Potentiometric Titration for Pitzer Parameter Determination

This method is used to determine interaction parameters for the Pitzer model by measuring electromotive force (emf) in a mixed electrolyte solution.

Objective: To determine the virial parameters for Ca(HCO₃)₂.

Methodology:

-

Cell Construction: An electrochemical cell is assembled using hydrogen and silver-silver chloride electrodes: Pt, H₂(g), CO₂(g) | Ca(HCO₃)₂(m₁), CaCl₂(m₂) | AgCl, Ag.

-

Solution Preparation: Stock solutions of calcium bicarbonate are prepared by bubbling CO₂ gas through a suspension of calcium carbonate for an extended period (days to weeks). The resulting bicarbonate concentration is verified by titration.

-

Experimental Run:

-

The cell is filled with the mixed electrolyte solution (Ca(HCO₃)₂ and CaCl₂).

-

A gas mixture of H₂ and CO₂ is bubbled through the solution to achieve equilibrium.

-

The emf of the cell is measured at a constant, controlled temperature (e.g., 25 °C).

-

Measurements are repeated across a wide range of chloride molalities to vary the ionic strength.

-

-

Data Analysis: The measured emf values are used in conjunction with the known Pitzer parameters for the other ion pairs in the solution (e.g., Ca²⁺-Cl⁻) to calculate the unknown interaction parameters for Ca²⁺-HCO₃⁻.

References

- 1. Calcium bicarbonate - Wikipedia [en.wikipedia.org]

- 2. Calcium bicarbonate - Sciencemadness Wiki [sciencemadness.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Geoscience Resources [uh.edu]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pages.uoregon.edu [pages.uoregon.edu]

- 8. hydro-land.com [hydro-land.com]

- 9. researchgate.net [researchgate.net]

- 10. Solved Calcium carbonate can decompose into calcium oxide | Chegg.com [chegg.com]

- 11. chegg.com [chegg.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 14. Activity Coefficients [geol.umd.edu]

- 15. osti.gov [osti.gov]

- 16. Pitzer equations - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Stability of Calcium Bicarbonate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of calcium bicarbonate in aqueous solutions. It delves into the core principles governing its equilibrium, the kinetics of its decomposition, and the analytical methodologies used for its characterization. This document is intended to be a valuable resource for professionals in research, science, and drug development who work with calcium-related compounds and require a deep understanding of their behavior in aqueous environments.

Introduction

Calcium bicarbonate, with the chemical formula Ca(HCO₃)₂, is a compound that is notable for its existence only in aqueous solutions.[1][2][3] It is not a stable solid compound under normal conditions; attempts to isolate it by evaporating its solution lead to its decomposition and the precipitation of calcium carbonate (CaCO₃).[1] The stability of calcium bicarbonate in water is governed by a complex set of equilibria involving dissolved carbon dioxide (CO₂), carbonic acid (H₂CO₃), bicarbonate ions (HCO₃⁻), carbonate ions (CO₃²⁻), and calcium ions (Ca²⁺). This equilibrium is dynamic and highly sensitive to changes in temperature, pH, and the partial pressure of carbon dioxide. Understanding these dynamics is crucial in various fields, from geochemistry and water treatment to pharmaceutical formulations and biomineralization.

The Calcium Carbonate-Bicarbonate Equilibrium

The presence and stability of calcium bicarbonate are intrinsically linked to the carbonate system in water. The following reversible reactions describe the equilibrium:

-

Dissolution of Carbon Dioxide: CO₂ (g) ⇌ CO₂ (aq)

-

Formation of Carbonic Acid: CO₂ (aq) + H₂O (l) ⇌ H₂CO₃ (aq)

-

First Dissociation of Carbonic Acid: H₂CO₃ (aq) ⇌ H⁺ (aq) + HCO₃⁻ (aq)

-

Second Dissociation of Carbonic Acid: HCO₃⁻ (aq) ⇌ H⁺ (aq) + CO₃²⁻ (aq)

-

Dissolution and Precipitation of Calcium Carbonate: CaCO₃ (s) ⇌ Ca²⁺ (aq) + CO₃²⁻ (aq)

The formation of soluble calcium bicarbonate can be seen as the reaction of carbonic acid with calcium carbonate:

CaCO₃ (s) + H₂CO₃ (aq) ⇌ Ca²⁺ (aq) + 2HCO₃⁻ (aq)

This equilibrium is influenced by several factors:

-

pH: The pH of the solution determines the relative concentrations of carbonic acid, bicarbonate, and carbonate. Bicarbonate is the predominant species in the pH range of 6.4 to 10.3.[3]

-

Temperature: An increase in temperature reduces the solubility of CO₂ in water, shifting the equilibrium towards the formation of calcium carbonate, leading to its precipitation.[4] Conversely, the solubility of calcium carbonate itself generally decreases with increasing temperature in natural waters.

-

Partial Pressure of CO₂: A higher partial pressure of CO₂ increases the concentration of dissolved CO₂ and carbonic acid, favoring the dissolution of calcium carbonate and the formation of calcium bicarbonate.[4]

Quantitative Data on Stability and Equilibrium

The stability of calcium bicarbonate is best understood through the quantitative parameters that define the carbonate equilibrium.

Table 1: Equilibrium Constants for the Carbonate System at Various Temperatures (Note: T is temperature in Kelvin)

| Temperature (°C) | log K_H | log K_a1 | log K_a2 |

| 0 | -1.108 | -6.579 | -10.629 |

| 5 | -1.192 | -6.516 | -10.554 |

| 10 | -1.269 | -6.463 | -10.488 |

| 15 | -1.341 | -6.419 | -10.428 |

| 20 | -1.407 | -6.382 | -10.376 |

| 25 | -1.468 | -6.352 | -10.329 |

| 30 | -1.524 | -6.328 | -10.288 |

| 35 | -1.577 | -6.310 | -10.252 |

| 40 | -1.625 | -6.297 | -10.222 |

| 50 | -1.711 | -6.286 | -10.174 |

Source: Adapted from Plummer et al.[5]

-

K_H: Henry's Law constant for the dissolution of CO₂ in water.

-

K_a1: First acid dissociation constant for carbonic acid.

-

K_a2: Second acid dissociation constant for carbonic acid (dissociation of bicarbonate).

Table 2: Solubility of Calcium Carbonate and Calcium Bicarbonate

| Compound | Formula | Solubility in Water | Conditions |

| Calcium Carbonate | CaCO₃ | ~15 mg/L | 25°C, in pure water[2] |

| Calcium Bicarbonate | Ca(HCO₃)₂ | ~16.5 g/100 mL | Room temperature, exists only in solution[6] |

Table 3: Kinetic Parameters for Calcium Carbonate Precipitation

| Parameter | Value | Conditions | Reference |

| Surface Energy | 68 erg cm⁻² | pH 8.60 | [7][8] |

| Apparent Activation Energy | 155 kJ mol⁻¹ | 25, 35, and 45 °C | [7][8] |

Experimental Protocols

Accurate characterization of calcium bicarbonate stability requires precise analytical methods. The following are detailed protocols for key experiments.

4.1. Determination of Calcium Concentration by Complexometric EDTA Titration

This method is used to determine the total calcium ion concentration in a solution.

-

Principle: Ethylenediaminetetraacetic acid (EDTA) forms a stable, 1:1 complex with calcium ions. The endpoint of the titration is detected using an indicator that changes color when all the free calcium ions have been complexed by the EDTA. At a high pH (12-13), magnesium precipitates as magnesium hydroxide (B78521) and does not interfere with the titration.

-

Reagents:

-

Standard EDTA solution (0.01 M)

-

1 M Sodium Hydroxide (NaOH) solution

-

Murexide (B42330) (ammonium purpurate) indicator, ground with sodium chloride

-

Primary standard calcium carbonate (CaCO₃) for standardization of EDTA

-

-

Procedure:

-

Standardization of EDTA solution: a. Accurately weigh a known mass of primary standard CaCO₃ and dissolve it in a minimum amount of dilute HCl. b. Dilute the solution to a known volume in a volumetric flask. c. Pipette a known aliquot of the standard calcium solution into an Erlenmeyer flask and dilute with distilled water. d. Add 1 M NaOH to raise the pH to 12-13. e. Add a small amount of murexide indicator. f. Titrate with the EDTA solution until the color changes from pink to violet. g. Repeat the titration to obtain concordant results and calculate the molarity of the EDTA solution.

-

Analysis of the sample: a. Take a known volume of the aqueous sample containing calcium bicarbonate. b. Dilute with distilled water. c. Add 1 M NaOH to adjust the pH to 12-13. d. Add the murexide indicator. e. Titrate with the standardized EDTA solution to the violet endpoint.

-

-

Calculation: The concentration of calcium is calculated based on the volume of EDTA used and the stoichiometry of the reaction.

4.2. Determination of Bicarbonate and Carbonate Alkalinity by Titration

This method quantifies the concentration of bicarbonate and carbonate ions.

-

Principle: The sample is titrated with a standard acid (e.g., H₂SO₄ or HCl). Two endpoints are observed using different indicators. The phenolphthalein (B1677637) endpoint (pH ~8.3) corresponds to the conversion of carbonate to bicarbonate. The methyl orange or bromocresol green endpoint (pH ~4.5) corresponds to the complete neutralization of all bicarbonate to carbonic acid.

-

Reagents:

-

Standard sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) solution (0.1 N)

-

Phenolphthalein indicator

-

Methyl orange or bromocresol green indicator

-

-

Procedure:

-

Take a known volume of the water sample in a conical flask.

-

Add a few drops of phenolphthalein indicator. If the solution turns pink, titrate with the standard acid until the pink color disappears. Record the volume of acid used (V1).

-

To the same solution, add a few drops of methyl orange or bromocresol green indicator.

-

Continue the titration with the standard acid until the color changes from yellow to reddish-orange (for methyl orange) or from blue to green (for bromocresol green). Record the total volume of acid used from the beginning (V2).

-

-

Calculation: The concentrations of carbonate and bicarbonate are calculated from the volumes V1 and V2.

4.3. Monitoring Calcium Carbonate Precipitation Kinetics

This experiment observes the rate of calcium carbonate precipitation from a supersaturated calcium bicarbonate solution.

-

Principle: The precipitation of calcium carbonate can be monitored by measuring a change in a physical property of the solution over time, such as pH, turbidity, or calcium ion concentration. A constant supersaturation method can be employed for precise kinetic measurements.

-

Apparatus:

-

Reaction vessel with a stirrer

-

pH meter

-

Turbidimeter or a spectrophotometer

-

Ion-selective electrode for calcium (optional)

-

-

Procedure:

-

Prepare a supersaturated solution of calcium bicarbonate by bubbling CO₂ through a suspension of calcium carbonate in water.

-

Transfer the solution to the reaction vessel and start the stirrer.

-

Induce precipitation either spontaneously by allowing CO₂ to degas or by adding seed crystals of calcium carbonate.

-

Monitor the pH and/or turbidity of the solution at regular time intervals.

-

The induction time for precipitation and the rate of precipitation can be determined from the resulting data.

-

Visualizations of Pathways and Workflows

5.1. Chemical Equilibrium of Calcium Bicarbonate

Caption: Chemical equilibrium pathways for calcium bicarbonate in an aqueous solution.

5.2. Experimental Workflow for Stability Analysis

Caption: Workflow for the experimental analysis of calcium bicarbonate stability.

5.3. Factors Affecting Calcium Bicarbonate Stability

Caption: Key factors influencing the stability of aqueous calcium bicarbonate.

Conclusion

The stability of calcium bicarbonate in aqueous solutions is a delicate balance of multiple chemical equilibria. This guide has outlined the fundamental principles, provided key quantitative data, and detailed the experimental protocols necessary for its study. A thorough understanding of these concepts is essential for researchers and professionals who are developing and working with calcium-based materials in aqueous systems. The provided diagrams offer a visual summary of the complex relationships and workflows involved in the analysis of calcium bicarbonate stability.

References

- 1. grokipedia.com [grokipedia.com]

- 2. quora.com [quora.com]

- 3. Calcium bicarbonate - Wikipedia [en.wikipedia.org]

- 4. Geoscience Resources [uh.edu]

- 5. global.oup.com [global.oup.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Precipitation of calcium carbonate in aqueous solutions - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of Calcium Bicarbonate in the Geochemical Carbon Cycle: A Technical Guide

Abstract: The geochemical carbon cycle is a fundamental process regulating Earth's climate over geological timescales. Central to this intricate system is calcium bicarbonate [Ca(HCO₃)₂], a transient aqueous species that dictates the flux of carbon between the atmosphere, lithosphere, and oceans. This technical guide provides an in-depth examination of the formation, transport, and fate of calcium bicarbonate, offering a comprehensive overview of its role in chemical weathering, ocean carbonate chemistry, and sediment formation. Quantitative data on thermodynamic constants, solubility, and reaction kinetics are presented in structured tables for comparative analysis. Detailed experimental protocols for the characterization of the marine carbonate system are also provided, alongside visualizations of key pathways and processes to facilitate a deeper understanding of this critical component of global carbon dynamics.

Introduction

The long-term stability of Earth's climate is inextricably linked to the geochemical carbon cycle, a complex interplay of processes that transport and transform carbon between its major reservoirs: the atmosphere, oceans, and crustal rocks. While the biological carbon cycle operates on shorter timescales, the geochemical cycle, driven by geological processes, governs the ultimate sequestration of atmospheric carbon dioxide (CO₂). Calcium bicarbonate, although not a stable solid compound, is the primary vehicle for the transport of dissolved inorganic carbon (DIC) from the continents to the oceans, where it becomes available for long-term storage in marine sediments. Understanding the intricate chemistry and transport dynamics of calcium bicarbonate is therefore paramount for accurately modeling global carbon fluxes and predicting the long-term impacts of anthropogenic CO₂ emissions.

Chemical Weathering: The Genesis of Calcium Bicarbonate

The journey of calcium bicarbonate begins with the chemical weathering of carbonate rocks, primarily limestone (calcium carbonate, CaCO₃) and dolostone (calcium magnesium carbonate, CaMg(CO₃)₂). This process, known as carbonation, is a fundamental mechanism for the drawdown of atmospheric CO₂.

Rainwater (H₂O) in equilibrium with atmospheric CO₂ forms a weak carbonic acid (H₂CO₃)[1][2][3].

Equation 1: Formation of Carbonic Acid

This slightly acidic solution then reacts with carbonate minerals, dissolving them to form soluble calcium and bicarbonate ions[1][2][4][5].

Equation 2: Carbonation of Calcite

The resulting solution contains calcium bicarbonate, which is then transported by rivers to the oceans[4][6]. This riverine flux of dissolved inorganic carbon is a significant component of the global carbon cycle.

Quantitative Aspects of Carbonate Weathering

The rate of carbonate weathering and the subsequent flux of calcium bicarbonate are influenced by several factors, including climate (temperature and runoff), soil pCO₂, and lithology.

| Parameter | Value | Source |

| Global Riverine DIC Flux to Oceans | ~0.25 - 0.4 Pg C/year | [4](7--INVALID-LINK-- |

| Carbonate Weathering Contribution to Riverine Ca²⁺ Flux | ~80% | [8](8) |

| Estimated CO₂ Consumption by Carbonate Weathering | ~0.15 Gt C/year | [9](10) |

Calcium Bicarbonate in the Marine Environment: Ocean Carbonate Chemistry

Upon reaching the oceans, the dissolved calcium and bicarbonate ions become integral components of the marine carbonate system. This system acts as a crucial buffer, regulating seawater pH and influencing the global climate by controlling the partial pressure of CO₂ (pCO₂) at the ocean surface.

The marine carbonate system is a series of equilibria involving dissolved CO₂, carbonic acid, bicarbonate ions (HCO₃⁻), and carbonate ions (CO₃²⁻).

Equation 3: Carbonate System Equilibria in Seawater

The relative concentrations of these species are pH-dependent. In typical surface seawater with a pH of around 8.1, bicarbonate is the dominant species, accounting for approximately 90% of the total dissolved inorganic carbon[11].

The Role of Calcium Bicarbonate in Ocean Alkalinity

Total alkalinity (TA) is a measure of the capacity of seawater to neutralize acid. It is primarily controlled by the concentrations of bicarbonate and carbonate ions. The influx of bicarbonate from rivers via carbonate weathering is a major contributor to ocean alkalinity.

Calcium Carbonate Precipitation and Dissolution

The fate of the calcium and carbonate ions in the ocean is largely determined by the saturation state (Ω) of seawater with respect to calcium carbonate minerals, primarily calcite and aragonite.

Equation 4: Calcium Carbonate Precipitation

This reaction is carried out by marine calcifying organisms, such as coccolithophores, foraminifera, and corals, to build their shells and skeletons[3]. Upon their death, these calcium carbonate structures sink through the water column.

The solubility of calcium carbonate increases with decreasing temperature and increasing pressure. Consequently, in the deep ocean, the water becomes undersaturated with respect to calcite and aragonite, leading to the dissolution of sinking calcium carbonate particles.

Equation 5: Calcium Carbonate Dissolution

The depth at which the rate of calcite supply equals the rate of dissolution is known as the Calcite Compensation Depth (CCD). Below the CCD, calcite does not accumulate in the sediments. The lysocline is the depth at which dissolution begins to increase rapidly.

Quantitative Data on the Marine Carbonate System

| Parameter | Description | Value/Equation | Source |

| Thermodynamic Constants for Carbonic Acid in Seawater (S=35, T=25°C) | |||

| pK₁ | First dissociation constant of carbonic acid | ~6.0 | [12](13--INVALID-LINK--,--INVALID-LINK-- |

| pK₂ | Second dissociation constant of carbonic acid | ~9.1 | [12](13--INVALID-LINK--,--INVALID-LINK-- |

| Solubility Product Constants (K'sp) in Seawater (S=35, T=25°C) | |||

| Calcite | Stoichiometric solubility product | 4.39 (±0.20) × 10⁻⁷ mol² kg⁻² | [14](14) |

| Aragonite | Stoichiometric solubility product | 6.65 (±0.12) × 10⁻⁷ mol² kg⁻² | [14](14) |

| Calcite Dissolution Rates | |||

| Near neutral pH, high undersaturation | Rate at 25°C | ~10⁻⁶ mol m⁻² s⁻¹ | [15](16--INVALID-LINK-- |

| Deionized water, mass transport limited | Average rate | 1.7 ± 0.1 × 10⁻¹⁴ m² s⁻¹ | [15](15) |

| Global Carbon Fluxes | |||

| Anthropogenic Carbon Inventory in the Ocean (1800-1994) | Estimated accumulation | 118 ± 19 Pg C | [17](17) |

| Net Ocean CO₂ Uptake (nominal year 2000) | Estimated rate | 1.6 ± 0.9 Pg C/year | [17](17) |

Experimental Protocols for Seawater Carbonate System Analysis

Accurate characterization of the marine carbonate system is essential for understanding the role of calcium bicarbonate in the geochemical carbon cycle. The "Guide to Best Practices for Ocean CO₂ Measurements" provides detailed standard operating procedures (SOPs) for the determination of key parameters[17][18][19][20][21].

Determination of Total Alkalinity (TA)

Method: Potentiometric titration. A known volume of seawater is titrated with a strong acid (e.g., HCl) to a pH below the bicarbonate endpoint. The equivalence point is determined from the titration curve, often using a Gran plot.

Key Steps:

-

Sample Collection: Collect water samples in clean, gas-tight bottles, leaving minimal headspace.

-

Titration: Use a precise automated titrator to add the acid in small increments.

-

Endpoint Detection: Monitor the pH change with a high-precision pH electrode.

-

Calculation: Calculate TA from the volume of acid required to reach the second equivalence point of the carbonic acid system.

Determination of Dissolved Inorganic Carbon (DIC)

Method: Coulometry. A known volume of seawater is acidified to convert all DIC species to CO₂ gas. The evolved CO₂ is then stripped from the sample and titrated in a coulometric cell.

Key Steps:

-

Sample Collection: Same as for TA.

-

Acidification: Inject a precise volume of sample into an acidification chamber containing a strong acid (e.g., phosphoric acid).

-

CO₂ Stripping: Purge the evolved CO₂ from the solution using a carrier gas (e.g., nitrogen).

-

Coulometric Titration: The CO₂ is absorbed in a solution containing ethanolamine (B43304) and a colorimetric indicator. The resulting reaction produces an acid that is then titrated with coulometrically generated hydroxide (B78521) ions. The total charge passed is proportional to the amount of CO₂.

Visualizing the Geochemical Carbon Cycle

Signaling Pathway of Carbonate Weathering and Ocean Sequestration

Caption: The geochemical carbon cycle involving calcium bicarbonate.

Experimental Workflow for Seawater Carbonate Analysis

References

- 1. rainbow.ldeo.columbia.edu [rainbow.ldeo.columbia.edu]

- 2. jodc.go.jp [jodc.go.jp]

- 3. pnnl.gov [pnnl.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [scholarship.miami.edu]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. researchgate.net [researchgate.net]

- 9. The solubility product controls the rate of calcite dissolution in pure water and seawater - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | The efficacy of enhancing carbonate weathering for carbon dioxide sequestration [frontiersin.org]

- 11. pmel.noaa.gov [pmel.noaa.gov]

- 12. gfdl.noaa.gov [gfdl.noaa.gov]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Single Calcite Particle Dissolution Kinetics: Revealing the Influence of Mass Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 17. oceans.mit.edu [oceans.mit.edu]

- 18. researchgate.net [researchgate.net]

- 19. OCADS - Guide to Best Practices for Ocean CO2 Measurements [ncei.noaa.gov]

- 20. marine.gov.scot [marine.gov.scot]

- 21. researchgate.net [researchgate.net]

The Interplay of Dissolved and Solid Carbonates: A Deep Dive into Calcium Bicarbonate and Calcium Carbonate in Nature

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of Earth's biogeochemical cycles, the dynamic equilibrium between calcium bicarbonate [Ca(HCO₃)₂] and calcium carbonate (CaCO₃) stands as a cornerstone process. This relationship governs phenomena as diverse as the formation of vast geological structures, the biomineralization of marine organisms, and the chemistry of the world's oceans. For researchers in the life sciences and drug development, a nuanced understanding of this equilibrium is paramount, as it underpins physiological processes, including pH buffering and ion transport, and offers insights into the challenges of biomineralization and the impacts of ocean acidification. This technical guide provides an in-depth exploration of the chemical properties, natural occurrence, and biological significance of calcium bicarbonate and calcium carbonate, supplemented with quantitative data, detailed experimental protocols, and visualizations of key pathways.

Fundamental Chemical and Physical Distinctions

At its core, the difference between calcium carbonate and calcium bicarbonate lies in their chemical composition and, consequently, their physical properties, most notably their solubility in water.

Calcium Carbonate (CaCO₃) is a solid, crystalline compound found extensively in nature. It is the primary constituent of limestone, marble, chalk, and the shells and skeletons of a vast array of organisms.[1][2] In its pure form, it is a white, odorless powder. The key characteristic of calcium carbonate is its low solubility in pure water.[3][4]

Calcium Bicarbonate [Ca(HCO₃)₂] , also known as calcium hydrogencarbonate, is not a stable solid compound under normal conditions and exists only in aqueous solutions.[5][6] Its formation is the result of the reaction of calcium carbonate with water and dissolved carbon dioxide.[7][8] This reaction renders the calcium salt significantly more soluble in water, a critical factor in its transport and a major contributor to water hardness.[3][9]

The reversible chemical equation that governs the relationship between these two compounds is central to understanding their roles in nature:

CaCO₃(s) + CO₂(aq) + H₂O(l) ⇌ Ca²⁺(aq) + 2HCO₃⁻(aq)

This equilibrium is highly sensitive to environmental conditions, including temperature, pH, and the partial pressure of carbon dioxide (pCO₂).[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the solubility and chemical equilibrium of calcium carbonate and calcium bicarbonate.

Table 1: Solubility Product (Ksp) of Calcium Carbonate (Calcite) at Different Temperatures

| Temperature (°C) | Ksp (mol²/L²) | -log(Ksp) |

| 0 | 6.0 x 10⁻⁹ | 8.22 |

| 10 | 5.2 x 10⁻⁹ | 8.28 |

| 25 | 4.5 x 10⁻⁹ | 8.35 |

| 50 | 3.4 x 10⁻⁹ | 8.47 |

Source: Adapted from Plummer, L. N., & Busenberg, E. (1982). The solubilities of calcite, aragonite and vaterite in CO2-H2O solutions between 0 and 90 C, and an evaluation of the aqueous model for the system CaCO3-CO2-H2O. Geochimica et Cosmochimica Acta, 46(6), 1011-1040.

Table 2: Solubility of Calcium Carbonate in Water as a Function of pH at 25°C

| pH | Solubility (mg/L) |

| 9.0 | 14 |

| 8.5 | 22 |

| 8.0 | 42 |

| 7.5 | 90 |

| 7.0 | 235 |

| 6.5 | 670 |

| 6.0 | 1800 |

Source: Data derived from solubility calculations based on the equilibrium constants of the carbonate system.[3]

Table 3: Calculated Solubility of Calcium Bicarbonate (as dissolved Ca²⁺) in Water at 25°C as a Function of CO₂ Partial Pressure

| CO₂ Partial Pressure (atm) | Dissolved [Ca²⁺] (mmol/L) |

| 0.0004 (Atmospheric) | 0.5 |

| 0.001 | 0.7 |

| 0.01 | 1.5 |

| 0.1 | 3.2 |

| 1.0 | 6.8 |

Note: This table represents the concentration of dissolved calcium ions in equilibrium with solid calcium carbonate at a given partial pressure of CO₂, effectively representing the concentration of calcium bicarbonate in solution. These values are calculated based on Henry's Law for CO₂ dissolution and the relevant equilibrium constants.

Table 4: Henry's Law Constants (kH) for CO₂ in Water at Different Temperatures

| Temperature (°C) | kH (mol/L·atm) |

| 0 | 0.076 |

| 10 | 0.056 |

| 20 | 0.041 |

| 25 | 0.034 |

| 30 | 0.029 |

Source: NIST Chemistry WebBook.[12]

The Carbonate System in Nature: A Dynamic Equilibrium

The interplay between calcium carbonate and calcium bicarbonate is a fundamental component of the global carbon cycle and shapes numerous geological and biological systems.

Geological Significance: Karst Topography and Speleothem Formation

In terrestrial environments, the dissolution of limestone (calcium carbonate) by acidic rainwater, which contains dissolved atmospheric carbon dioxide, leads to the formation of calcium bicarbonate.[7][8] This process is responsible for the creation of karst landscapes, characterized by caves, sinkholes, and underground rivers.[8]

Within caves, the reverse reaction occurs. As groundwater rich in calcium bicarbonate is exposed to the cave atmosphere, which typically has a lower partial pressure of CO₂, the equilibrium shifts to the left. Carbon dioxide degasses from the solution, causing the precipitation of calcium carbonate and the formation of speleothems, such as stalactites and stalagmites.[8]

Aquatic Environments: Water Hardness and Ocean Chemistry

In aquatic systems, the concentration of dissolved calcium bicarbonate is a primary determinant of water hardness. The equilibrium between carbonate and bicarbonate also acts as a crucial pH buffer, resisting drastic changes in acidity.[13] In the oceans, this buffering system is fundamental to maintaining a relatively stable pH, which is critical for marine life.[14] However, the increasing atmospheric CO₂ concentration is shifting this equilibrium, leading to ocean acidification. This process reduces the availability of carbonate ions (CO₃²⁻), making it more difficult for calcifying organisms to build their shells and skeletons.[14]

Biological Significance: From Shells to Cellular Regulation

Biomineralization: The Formation of Calcium Carbonate Structures

A vast number of marine organisms, including corals, mollusks, foraminifera, and coccolithophores, utilize calcium carbonate to construct their protective shells and skeletons in a process called biomineralization.[3][15] This is not a simple precipitation reaction but a highly controlled biological process.

Organisms actively transport calcium (Ca²⁺) and bicarbonate (HCO₃⁻) ions from the surrounding water into a specialized calcifying space.[16] Within this space, they regulate the pH and ion concentrations to promote the precipitation of calcium carbonate, often onto an organic matrix that guides crystal growth.[1]

Bicarbonate as a Key Regulator of Intracellular pH

While calcium bicarbonate as a distinct molecule does not have a direct signaling role in the classical sense, the bicarbonate ion (HCO₃⁻) is a crucial component of intracellular pH (pHi) regulation, which is fundamental to cellular signaling and function.[1][2][15][16][17] Cells maintain their pHi within a narrow range through the action of various ion transporters that move bicarbonate and protons across the cell membrane.

The bicarbonate transport system, in conjunction with carbonic anhydrases that catalyze the interconversion of CO₂ and bicarbonate, forms a powerful buffering system.[2][17] This system is not static; changes in extracellular pH or metabolic activity can lead to fluxes of bicarbonate that alter pHi, which in turn can modulate the activity of pH-sensitive enzymes and ion channels, thereby influencing a wide range of cellular processes.

Experimental Protocols for the Determination of Carbonate and Bicarbonate

The accurate quantification of carbonate and bicarbonate concentrations in aqueous samples is essential for research in geochemistry, oceanography, and environmental science. The most common method is acid titration.

Protocol: Titrimetric Determination of Carbonate and Bicarbonate Alkalinity

Objective: To determine the concentration of carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions in a water sample.

Principle: This method involves the titration of a water sample with a standard strong acid (e.g., sulfuric acid, H₂SO₄) to two distinct pH endpoints, marked by colorimetric indicators or a pH meter.

-

Phenolphthalein (B1677637) Endpoint (P-alkalinity): The first endpoint occurs at approximately pH 8.3. This corresponds to the conversion of all carbonate ions to bicarbonate ions: CO₃²⁻ + H⁺ → HCO₃⁻

-

Methyl Orange Endpoint (Total or M-alkalinity): The second endpoint is at approximately pH 4.5. This represents the complete neutralization of all bicarbonate ions (both original and those formed from carbonate) to carbonic acid: HCO₃⁻ + H⁺ → H₂CO₃

Materials:

-

Burette (50 mL)

-

Pipette (25 mL or 100 mL)

-

Erlenmeyer flask (250 mL)

-

Standardized sulfuric acid (H₂SO₄) solution (0.02 N)

-

Phenolphthalein indicator solution

-

Methyl orange indicator solution

-

Water sample

Procedure:

-

Sample Preparation: Pipette a known volume (e.g., 100 mL) of the water sample into a clean Erlenmeyer flask.

-

P-Alkalinity Titration: a. Add 2-3 drops of phenolphthalein indicator to the sample. If carbonate is present, the solution will turn pink. b. Titrate with the standard H₂SO₄ solution from the burette, swirling the flask, until the pink color just disappears. c. Record the volume of acid used as V₁ (mL).

-

M-Alkalinity Titration: a. To the same sample from step 2c, add 2-3 drops of methyl orange indicator. The solution will turn yellow. b. Continue titrating with the H₂SO₄ solution until the color changes from yellow to a faint orange/pink. c. Record the total volume of acid used from the beginning of the titration as V₂ (mL).

Calculations:

-

P-Alkalinity (as mg/L CaCO₃) = (V₁ × N × 50,000) / V_sample

-

Total Alkalinity (as mg/L CaCO₃) = (V₂ × N × 50,000) / V_sample

Where:

-

V₁ = volume of acid for P-alkalinity (mL)

-

V₂ = total volume of acid for M-alkalinity (mL)

-

N = normality of the H₂SO₄ solution (eq/L)

-

V_sample = volume of the water sample (mL)

-

50,000 = equivalent weight of CaCO₃ (50 g/eq) × 1000 mg/g

Interpretation of Results:

-

Carbonate (CO₃²⁻) concentration (as mg/L CaCO₃) = 2 × P-Alkalinity

-

Bicarbonate (HCO₃⁻) concentration (as mg/L CaCO₃) = Total Alkalinity - (2 × P-Alkalinity)

-

If P-Alkalinity = 0, then all alkalinity is due to bicarbonate.

A workflow for this experimental protocol is depicted below:

Conclusion

The distinction between calcium carbonate and calcium bicarbonate is far more than a simple chemical curiosity; it is a fundamental principle that governs a multitude of processes in the natural world, from the grand scale of geological formations to the microscopic intricacies of cellular function. For researchers and professionals in the scientific and pharmaceutical fields, a thorough grasp of the quantitative aspects of their solubility, the dynamics of their equilibrium, and their biological roles is indispensable. The data, protocols, and conceptual diagrams presented in this guide offer a solid foundation for further investigation and application in diverse areas of research and development. The ongoing changes in our planet's climate, particularly the rise in atmospheric CO₂, will continue to shift the delicate balance between these two crucial compounds, making their study more relevant than ever.

References

- 1. portlandpress.com [portlandpress.com]

- 2. The Fundamental Role of Bicarbonate Transporters and Associated Carbonic Anhydrase Enzymes in Maintaining Ion and pH Homeostasis in Non-Secretory Organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. isws.illinois.edu [isws.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. metrohm.com [metrohm.com]

- 8. ioccp.org [ioccp.org]

- 9. Frontiers | Ocean Acidification Triggers Cell Signaling, Suppress Immune and Calcification in the Pacific Oyster Larvae [frontiersin.org]

- 10. Solubility of calcium carbonate (Appendix G) - An Introduction to the Chemistry of the Sea [resolve.cambridge.org]

- 11. pages.uoregon.edu [pages.uoregon.edu]

- 12. Carbon dioxide [webbook.nist.gov]

- 13. echemi.com [echemi.com]

- 14. Ocean acidification | National Oceanic and Atmospheric Administration [noaa.gov]

- 15. Role of bicarbonate in the regulation of intracellular pH in the mammalian ventricular myocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Formation of Calcium Bicarbonate in Groundwater

Audience: Researchers, scientists, and environmental professionals.

Abstract: This technical guide provides a comprehensive overview of the geochemical processes governing the formation of calcium bicarbonate [Ca(HCO₃)₂] in groundwater systems. It details the core chemical reactions, equilibrium dynamics, and the principal factors influencing the dissolution of carbonate minerals. Furthermore, this document outlines standard experimental protocols for the quantification of key species and presents relevant quantitative data in a structured format. Diagrams created using Graphviz are provided to illustrate the central chemical pathway, a typical experimental workflow, and the interplay of environmental factors.

Core Geochemical Principles

The presence of calcium bicarbonate in groundwater is primarily the result of the chemical weathering of carbonate rocks, such as limestone (calcium carbonate, CaCO₃) and dolostone. This process, often termed carbonation, is a fundamental component of the global carbon cycle and significantly influences groundwater chemistry and the formation of karst landscapes.[1][2]

The overall process can be summarized in three sequential steps:

-

Atmospheric and Soil CO₂ Dissolution: Carbon dioxide (CO₂) from the atmosphere and, more significantly, from the respiration of soil organisms, dissolves in water (H₂O) to form carbonic acid (H₂CO₃).[1]

-

Carbonic Acid Dissociation: Carbonic acid, being a weak acid, partially dissociates in water to produce hydrogen ions (H⁺) and bicarbonate ions (HCO₃⁻).

-

Carbonate Mineral Dissolution: The acidic water then comes into contact with carbonate-bearing minerals like calcite (CaCO₃). The hydrogen ions react with the calcite, leading to its dissolution and the formation of soluble calcium ions (Ca²⁺) and more bicarbonate ions.[2]

The net reaction demonstrates that for every mole of calcite dissolved, one mole of calcium ions and two moles of bicarbonate ions are released into the solution.[3]

Governing Chemical Reactions

The key chemical equilibria involved in this process are as follows:

-

Formation of Carbonic Acid: CO₂(g) + H₂O(l) ⇌ H₂CO₃(aq)[3]

-

Dissociation of Carbonic Acid: H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq)[4]

-

Dissolution of Calcite: CaCO₃(s) + H⁺(aq) ⇌ Ca²⁺(aq) + HCO₃⁻(aq)[2]

-

Overall Reaction: CaCO₃(s) + H₂CO₃(aq) ⇌ Ca²⁺(aq) + 2HCO₃⁻(aq)[3]